methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate
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Overview
Description
methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoylamino group, a carbothioyl group, and a morpholinobenzoate moiety. Its molecular formula is C18H19N3O4S, and it has a molecular weight of 373.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-amino-2-morpholinobenzoic acid with benzoyl isothiocyanate to form the intermediate benzoylamino derivative. This intermediate is then reacted with methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar in structure but with a bromine atom instead of the benzoylamino group.
Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate: Similar in structure but with a methoxy group instead of the morpholinobenzoate moiety.
Uniqueness
methyl 5-{[(benzoylamino)carbothioyl]amino}-2-(4-morpholinyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 5-(benzoylcarbamothioylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21N3O4S/c1-26-19(25)16-13-15(7-8-17(16)23-9-11-27-12-10-23)21-20(28)22-18(24)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,21,22,24,28) |
InChI Key |
AKVSGMLRJAVCIE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
solubility |
1.8 [ug/mL] |
Origin of Product |
United States |
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